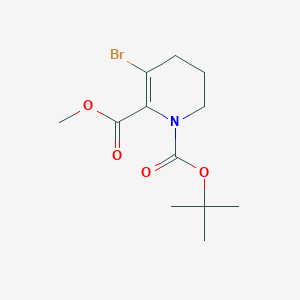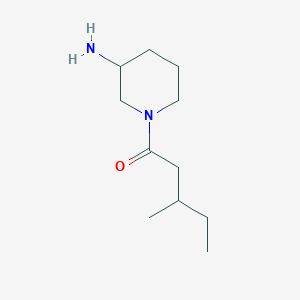![molecular formula C8H10BrNS B1475204 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole CAS No. 1216221-22-5](/img/structure/B1475204.png)
2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole
Descripción general
Descripción
2-Bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole (BDCT) is an organic compound belonging to the thiazole family. It is a colorless solid that is soluble in common organic solvents. BDCT is a versatile compound and has found a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole has found a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of a variety of compounds, including heterocycles, polymers, and drugs. It has also been used as a catalyst in organic reactions, and as a ligand in coordination chemistry. In medicinal chemistry, this compound has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. In materials science, this compound has been used as a dopant in organic semiconductors, and as a component in organic photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole is not yet fully understood. However, it is believed that its reactivity is due to the presence of a bromine atom in its structure, which can be activated by a base and can undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that this compound may have some biological activity, as it has been found to be an inhibitor of a number of enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole in laboratory experiments is its availability and low cost. It is also relatively easy to handle and store. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its instability in the presence of light and air.
Direcciones Futuras
The future directions of research on 2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research into its mechanism of action and the development of new synthetic methods for its preparation are needed. Finally, the development of new technologies for the detection and quantification of this compound in biological samples could be beneficial.
Propiedades
IUPAC Name |
2-bromo-4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c1-8(2)4-3-5-6(8)10-7(9)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUWZXYMESWYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1N=C(S2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B1475132.png)
![tert-Butyl 2-[(E)-3-ethoxy-3-oxo-1-propenyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475133.png)

![[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol](/img/structure/B1475135.png)
![tert-Butyl 3-(aminocarbonyl)-3-{3-[benzyl(tert-butoxycarbonyl)amino]propyl}-1-pyrrolidinecarboxylate](/img/structure/B1475136.png)
![[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1475137.png)



